molecular formula C17H10IN3OS2 B2481694 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 850903-27-4

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

Cat. No.: B2481694
CAS No.: 850903-27-4
M. Wt: 463.31
InChI Key: SMPIKXKGAUSBHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and biological research, featuring a benzothiazole core linked to a 4-(4-iodophenyl)thiazole via a carboxamide bridge. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of potent biological activities. Scientific reviews highlight that derivatives of this nucleus demonstrate significant anticancer properties by inhibiting key enzymes like tyrosine kinase, and exhibit strong antimicrobial potential by targeting bacterial DNA gyrase and dihydrofolate reductase . The inclusion of the 4-iodophenylthiazole moiety, a structure observed in other biologically active compounds, is intended to enhance molecular interactions with biological targets and improve selectivity . This specific molecular architecture makes the compound a valuable candidate for high-throughput screening in oncology and infectious disease research, particularly for developing novel therapies against drug-resistant bacterial strains . It is supplied for Research Use Only (RUO) and is strictly intended for laboratory investigations, not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10IN3OS2/c18-12-4-1-10(2-5-12)14-8-23-17(20-14)21-16(22)11-3-6-13-15(7-11)24-9-19-13/h1-9H,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPIKXKGAUSBHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC4=C(C=C3)N=CS4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10IN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazole and benzothiazole rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The iodophenyl group allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole and benzothiazole rings can interact with enzymes and receptors, modulating their activity. The iodophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity Synthesis Method Reference
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide Benzothiazole + thiazole 4-Iodophenyl, carboxamide Not explicitly reported Likely multi-step heterocyclic coupling -
4-Fluoro-5-(2-fluoro-4-iodoanilino)-N-(2-hydroxyethoxy)-1,3-benzothiazole-6-carboxamide Benzothiazole Fluoro, iodoanilino, hydroxyethoxy Kinase inhibition (inferred) Substitution on benzothiazole core
N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide Thiazole + coumarin Acetamide, chromen-3-yl Precursor for benzothiazepines Microwave-assisted acetylation
N-(4-methyl-1,3-thiazol-2-yl)-3-phenoxybenzamide (MS8) Thiazole + benzamide Methylthiazole, phenoxybenzamide EHD4 ATPase inhibition Commercial synthesis (Enamine)
BMS-354825 (Dasatinib analogue) Thiazole + pyrimidine Chlorophenyl, hydroxyethylpiperazine Dual Src/Abl kinase inhibition Multi-step coupling

Key Differentiators

Substituent Effects on Bioactivity

  • Iodophenyl vs. Halogenated Analogues : The 4-iodophenyl group in the target compound contrasts with fluorine or chlorine substituents in analogues like MS8 or BMS-354823. Iodine’s larger atomic radius may enhance hydrophobic interactions or serve as a heavy atom for crystallographic studies, but it could reduce metabolic stability compared to smaller halogens .

Pharmacological Profiles

  • Kinase Inhibition : BMS-354825 and the fluorinated benzothiazole in highlight the importance of electron-withdrawing groups (e.g., fluoro, iodo) in kinase binding. The target compound’s iodine may mimic these effects but requires experimental validation .
  • COX/LOX Modulation : Thiazole derivatives like 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide) demonstrate anti-inflammatory activity via COX/LOX inhibition. The target compound lacks polar groups (e.g., hydroxy, methoxy) critical for this activity, suggesting divergent applications .

Biological Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C16H13IN2S
  • Molecular Weight : 392.26 g/mol
  • Structure : The compound features a thiazole ring and a benzothiazole moiety, which are known for their biological activities.

Biological Activity Overview

This compound exhibits a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The compound's efficacy has been demonstrated in various studies focusing on its mechanism of action and therapeutic potential.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzothiazole derivatives, including this compound. For instance:

  • Cell Line Studies : Research indicates that derivatives containing the benzothiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have shown GI50 values in the low micromolar range against MCF-7 breast cancer cells and other lines such as U-937 (human macrophage), THP-1 (leukemia), and B16-F10 (melanoma) .
Cell Line GI50 Value (µM)
MCF-70.57
U-93710
THP-110
B16-F1010

The anticancer activity of this compound is thought to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : Studies suggest that it can cause G0/G1 phase arrest in certain cancer cell lines.
  • Interference with Signaling Pathways : It may inhibit key signaling pathways involved in tumor growth and metastasis.

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens. Research has shown that benzothiazole derivatives can inhibit bacterial growth and show antifungal activity.

Case Studies

A study published in Bioorganic & Medicinal Chemistry Letters explored the synthesis and evaluation of several benzothiazole derivatives for their antimicrobial properties. The results indicated that modifications to the thiazole ring significantly enhanced activity against Gram-positive bacteria .

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that compounds similar to this compound exhibit moderate toxicity profiles. Further studies are necessary to fully elucidate the safety margins in vivo.

Q & A

Q. Basic Structural Analysis

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve aromatic protons (δ 7.0–8.5 ppm) and confirm carboxamide linkage (δ ~165 ppm for carbonyl) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C17H11IN2OS2) with <2 ppm error .
  • X-Ray Crystallography : Single-crystal diffraction (using SHELX or SIR97) determines absolute configuration and bond angles, critical for structure-activity studies .

How is the initial biological activity screening conducted for this compound?

Q. Basic Screening Protocols

  • Enzyme Inhibition Assays : Test COX-1/COX-2 or kinase inhibition using fluorometric/colorimetric substrates (e.g., IC50 determination via dose-response curves) .
  • Antimicrobial Testing : Broth microdilution (MIC values) against S. aureus or E. coli per CLSI guidelines .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

How can reaction conditions be optimized to improve synthesis yield and purity?

Q. Advanced Synthesis Strategy

  • Solvent Optimization : Replace polar aprotic solvents (DMF) with acetonitrile or THF to reduce side reactions .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling of iodophenyl groups .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .
    Data Contradiction Note: Conflicting reports on thiourea stability in acidic conditions require pH monitoring (pH 5–6 optimal) .

How are advanced crystallographic methods used to resolve structural ambiguities?

Q. Advanced Structural Resolution

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to model overlapping diffraction patterns from twinned crystals .
  • Disorder Modeling : Apply PART/SUMP restraints in SHELX for disordered iodophenyl groups .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., I···S contacts) to validate packing stability .

What mechanistic studies elucidate the compound’s enzyme inhibition profile?

Q. Advanced Mechanistic Design

  • Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR); prioritize hydrophobic interactions with Val523 and His90 .
  • Kinetic Studies : Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Metabolite Profiling : LC-HRMS identifies active metabolites (e.g., deiodinated derivatives) in hepatic microsomes .

How can researchers reconcile contradictory biological activity data across studies?

Q. Advanced Data Analysis

  • Assay Variability : Normalize IC50 values using internal controls (e.g., celecoxib for COX-2) to account for inter-lab variability .
  • Structural Analog Comparison : Compare substituent effects (e.g., iodine vs. chlorine) on activity using QSAR models .
  • Meta-Analysis : Pool data from PubChem and ChEMBL to identify trends in cytotoxicity thresholds .

What strategies enable the use of this compound in molecular imaging (e.g., PET)?

Q. Advanced Imaging Applications

  • Radiolabeling : Introduce 18F or 11C via prosthetic groups (e.g., [18F]fluoroethylazide) at the iodophenyl site .
  • Target Specificity : Validate mGluR5 or kinase binding via autoradiography in rodent brain sections .
  • Pharmacokinetics : PET/MRI fusion imaging tracks blood-brain barrier penetration in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.